molecular formula C25H24N6O2 B1684441 伊布替尼 CAS No. 936563-96-1

伊布替尼

货号 B1684441
CAS 编号: 936563-96-1
分子量: 440.5 g/mol
InChI 键: XYFPWWZEPKGCCK-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibrutinib is a first-in-class oral inhibitor of Bruton’s tyrosine kinase (BTK) and is used to treat chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL), chronic lymphocytic leukemia (CLL)/small lymphocytic leukemia (SLL) in patients with 17p deletion, and Waldenström macroglobulinemia (WM) .


Synthesis Analysis

Ibrutinib synthesis involves a convenient and straightforward process where an isotopically labeled building block is introduced in the last step of the reaction sequence. This results in a sufficient isolated yield (7%) of [13C6]-ibrutinib calculated towards starting commercially available [13C6]-bromobenzene .


Molecular Structure Analysis

The crystal structures of Ibrutinib have been studied extensively. It was found that Ibrutinib binds BTK in dihedral conformations that are orthogonal to Ibrutinib’s predicted low energy conformational range .


Chemical Reactions Analysis

Ibrutinib is known to covalently modify C481 in BTK. This modification is achieved through combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics reaction simulations .

科学研究应用

癌症治疗

伊布替尼 (Ibr) 已广泛用于治疗多种恶性肿瘤 . 它抑制多种激酶,如布鲁顿酪氨酸激酶 (BTK),它是 B 细胞受体信号通路和癌症微环境的重要组成部分 . 这使其成为实体瘤治疗的潜在靶点 .

纳米技术在癌症治疗中的应用

纳米技术的最新发展对癌症治疗的转型产生了重大影响 . 包括纳米封装和纳米载体介导递送在内的新方法已显示出提高 Ibr 治疗效果的潜力 . 这些新兴的纳米技术方法可以解决障碍,最大程度地减少不良反应,并抵消与 Ibr 治疗相关的潜在耐药性 .

慢性淋巴细胞白血病 (CLL) 治疗

伊布替尼彻底改变了 CLL 的治疗方法 . 它通过与 BTK 激酶域中的 C481 残基共价结合不可逆地抑制 BTK . 临床试验表明,在多个 CLL 亚组中,伊布替尼可提高总生存率和无进展生存率 .

联合疗法

伊布替尼主要在联合疗法中发挥作用 . 这些疗法包括与奥宾妥珠单抗、奥法妥珠单抗、利妥昔单抗或乌比妥珠单抗的免疫疗法;与氟达拉滨-环磷酰胺-利妥昔单抗或苯达莫司汀-利妥昔单抗的化疗免疫疗法;嵌合抗原受体 T 细胞疗法;以及与 Bcl-2 蛋白抑制剂维奈托克,或与磷脂酰肌醇 3-激酶抑制剂度维利西布或伊德利西布的联合治疗 .

多种 B 细胞恶性肿瘤的治疗

伊布替尼,作为首个 BTK 抑制剂,已被批准用于治疗多种 B 细胞恶性肿瘤和慢性移植物抗宿主病 .

抗肿瘤反应

在临床前研究中,伊布替尼治疗导致显着的抗肿瘤反应 . 使用异种移植小鼠模型,与对照组相比,在沉默 Btk 或用伊布替尼治疗的小鼠中肿瘤发生率显着降低 .

体内

In vivo studies of ibrutinib have been conducted in mice, rats, and monkeys. These studies have shown that ibrutinib is effective in treating a variety of B-cell malignancies, including CLL, MCL, and WM. Ibrutinib has also been studied in humans, and has been found to be effective in treating B-cell malignancies including DLBCL and MZL.

体外

In vitro studies of ibrutinib have been conducted using a variety of cell culture systems, including cell lines derived from B-cell malignancies, primary B-cells, and immortalized B-cell lines. These studies have shown that ibrutinib is effective in inhibiting the growth and proliferation of B-cells, and in inducing apoptosis.

作用机制

Target of Action

Ibrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a crucial component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a central role in the B-cell receptor signaling pathway , making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .

Mode of Action

Ibrutinib acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue (C481) in the BTK active site , leading to sustained inhibition of BTK enzymatic activity . This inhibition disrupts the growth signal by targeting BTK in patients with B-cell malignancies .

Biochemical Pathways

Ibrutinib’s action affects various signaling pathways, including BCR signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . By inhibiting BTK, ibrutinib impairs B-cell receptor (BCR) signaling pathway and inhibits B-cell proliferation, survival, and migration .

Pharmacokinetics

Ibrutinib is orally bioavailable . It has been demonstrated to have high inter-individual variability in its pharmacokinetic profiles . Smoking was identified as a covariate that affects the observed ibrutinib concentrations. Smokers are expected to have around a 40% reduction in steady-state ibrutinib concentrations compared to non-smokers .

Result of Action

The molecular and cellular effects of ibrutinib’s action are multifaceted. It reduces B-cell proliferation by inhibiting BTK . It also directly impacts the homeostasis, phenotype, and function of many other cell subsets of the immune system . After the first year of ibrutinib treatment, the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells as well as Tregs are reduced, while naive T cells are preserved and T cell receptor (TCR) repertoire diversity is significantly increased .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibrutinib. For instance, smoking status has been identified as a significant factor associated with ibrutinib clearance . Moreover, the microenvironment typical of chronic lymphocytic leukemia (CLL) can modulate the action of ibrutinib . The over-activation of the BCR can be due to a microenvironmental antigen-mediated stimulation or be the result of a constitutive activation phenomenon .

生物活性

Ibrutinib has been found to be effective in inhibiting the growth and proliferation of B-cells, and in inducing apoptosis. Ibrutinib has also been found to be effective in blocking the activation of NF-κB, the JAK-STAT pathway, and the MAPK pathway. In addition, ibrutinib has been found to be effective in blocking the activity of other tyrosine kinases, including Syk, Lyn, and c-Abl.
Biochemical and Physiological Effects
Ibrutinib has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of Ibrutinib, which leads to the inhibition of B-cell proliferation and apoptosis. In addition, ibrutinib has been found to inhibit the activity of other tyrosine kinases, including Syk, Lyn, and c-Abl. Ibrutinib has also been found to inhibit the activation of NF-κB, the JAK-STAT pathway, and the MAPK pathway.

实验室实验的优点和局限性

Ibrutinib has a number of advantages and limitations for lab experiments. One advantage is that it is rapidly absorbed and has a high bioavailability. This makes it an ideal drug for in vivo experiments. Another advantage is that it is effective in inhibiting the growth and proliferation of B-cells, and in inducing apoptosis. A limitation of ibrutinib is that it is metabolized by the liver, which can lead to drug interactions and adverse effects.

未来方向

For ibrutinib research include exploring its potential use in other diseases. It is currently being studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. Other potential uses include exploring its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, and its potential as an immunomodulator. In addition, future studies should focus on optimizing the synthesis of ibrutinib to make it more cost-effective and accessible. Finally, studies should focus on understanding the mechanism of action of ibrutinib and exploring its potential use in combination with other drugs.

安全和危害

Ibrutinib carries an increased bleeding risk compared with standard chemotherapy. It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . The inhibition of BTK plays a role in the B-cell receptor signaling and thus, the presence of ibrutinib prevents the phosphorylation of downstream substrates such as PLC-γ .

Cellular Effects

Ibrutinib blocks the proteins (kinases) from sending signals to the cancer cells to grow. Blocking the signals causes the cancer cells to die. This may help to stop or slow down the cancer growing . Ibrutinib also has complex immunomodulatory effects on various non-B immune cell subsets by inhibiting BTK-dependent signaling pathways of specific immune receptors .

Molecular Mechanism

Ibrutinib is a potent, irreversible inhibitor of Bruton’s tyrosine kinase (BTK). The acrylamide group of ibrutinib forms a covalent bond with the cysteine residue C481 in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . Ibrutinib also binds to C-terminal Src Kinases, inhibiting the kinase from promoting cell differentiation and growth .

Temporal Effects in Laboratory Settings

Ibrutinib-related adverse events are common and have resulted in discontinuation of therapy in >20% of patients taking the drug in a real-world setting . A pilot trial evaluated stepwise reduction of ibrutinib dose in patients with CLL from 420 to 280 to 140 mg/d over three 28-day cycles .

Dosage Effects in Animal Models

In rodent glioma models, ibrutinib (25 mg/kg) combined with doxil prolonged median survival . In another study, ibrutinib (10 mg/kg) protected against poly I:C-induced (5 mg/kg) and LPS-induced (5 mg/kg) lung inflammation .

Metabolic Pathways

The metabolism of ibrutinib is mainly performed by CYP3A5 and CYP3A4, and to a minor extent, it is seen to be performed by CYP2D6 .

Transport and Distribution

Ibrutinib is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of ibrutinib is approximately 10,000 L .

Subcellular Localization

Resistance to ibrutinib can be conferred via aberrant nuclear/cytoplasmic subcellular localization of FOXO3a . Ibrutinib induces nuclear retention of IκB that was accompanied by the reduction of DNA-binding activity of NFκB, suggesting that NFκB is trapped in an inhibitory complex .

属性

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPWWZEPKGCCK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893450
Record name Ibrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in dimethyl sulfoxide; soluble in methanol
Record name Ibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBRUTINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ibrutinib is an inhibitor of Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition. The inhibition of BTK plays a role in the B-cell receptor signaling and thus, the presence of ibrutinib prevents the phosphorylation of downstream substrates such as PLC-γ., Ibrutinib is a novel oral tyrosine kinase inhibitor that irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase). BTK has been found to be important in the function of B-cell receptor signaling and therefore in the maintenance and expansion of various B-cell malignancies including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting BTK with ibrutinib has been found to be an effective strategy in treating these malignancies. Phase I clinical testing in non-Hodgkin's lymphomas and CLL showed that the drug was extremely well tolerated with no major dose-limiting toxicities and a 54% overall response rate. Subsequently, two phase Ib/II studies were performed on patients with CLL, one in relapsed/refractory CLL and one in previously untreated elderly patients with CLL. Both of these studies continued to show good tolerability of the drug and an overall response rate of about 71% with extended duration of response. Another phase II study using ibrutinib in relapsed/refractory MCL was conducted and also showed that it was well tolerated with an overall response rate of 68% and extended duration of response. Due to these results, the U.S. Food and Drug Administration granted accelerated approval for ibrutinib in November 2013 for patients with MCL who had received at least one prior therapy and in February 2014 for patients with CLL who had received at least one prior therapy. This review will discuss the preclinical pharmacology, pharmacokinetics and clinical efficacy to date of ibrutinib in the treatment of CLL and MCL., ... In this study we report for the first time that ibrutinib is cytotoxic to malignant plasma cells from patients with multiple myeloma (MM) and furthermore that treatment with ibrutinib significantly augments the cytotoxic activity of bortezomib and lenalidomide chemotherapies. We describe that the cytotoxicity of ibrutinib in MM is mediated via an inhibitory effect on the nuclear factor-(k)B (NF-(k)B) pathway. Specifically, ibrutinib blocks the phosphorylation of serine-536 of the p65 subunit of NF-(k)B, preventing its nuclear translocation, resulting in down-regulation of anti-apoptotic proteins Bcl-xL, FLIP(L) and survivin and culminating in caspase-mediated apoptosis within the malignant plasma cells...., Mantle cell lymphoma (MCL) is an aggressive B-cell malignancy that characteristically shows overexpression of cyclin-D1 due to an alteration in the t(11;14)(q13;q32) chromosomal region. Although there are some promising treatment modalities, great majority of patients with this disease remain incurable. The B-cell antigen receptor (BCR) signaling plays a crucial role in B-cell biology and lymphomagenesis. Bruton tyrosine kinase (BTK) has been identified as a key component of the BCR signaling pathway. Evidence suggests that the blockade of BTK activity by potent pharmacologic inhibitors attenuates BCR signaling and induces cell death. Notably, the expression levels and the role of BTK in MCL survival are still elusive. Here, we demonstrated a moderate to strong BTK expression in all MCL cases (n=19) compared to benign lymphoid tissues. Treatment of MCL cell lines (Mino or Jeko-1) with a potent BTK pharmacologic inhibitor, Ibrutinib, decreased phospho-BTK-Tyr(223) expression. Consistent with this observation, Ibrutinib inhibited the viability of both Mino and JeKo-1 cells in concentration- and time-dependent manners. Ibrutinib also induced a concentration-dependent apoptosis in both cell lines. Consistently, Ibrutinib treatment decreased the levels of anti-apoptotic Bcl-2, Bcl-xL, and Mcl-1 protein. These findings suggest that BTK signaling plays a critical role in MCL cell survival, and the targeting of BTK could represent a promising therapeutic modality for aggressive lymphoma., Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways. BTK's role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion. Nonclinical studies show that ibrutinib inhibits malignant B-cell proliferation and survival in vivo as well as cell migration and substrate adhesion in vitro.
Record name Ibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBRUTINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white solid

CAS RN

936563-96-1
Record name Ibrutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936563-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X70OSD4VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IBRUTINIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

149-158ºC
Record name Ibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrutinib
Reactant of Route 2
Reactant of Route 2
Ibrutinib
Reactant of Route 3
Ibrutinib
Reactant of Route 4
Ibrutinib
Reactant of Route 5
Reactant of Route 5
Ibrutinib
Reactant of Route 6
Reactant of Route 6
Ibrutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。